molecular formula C19H26N2O3 B13094771 endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B13094771
M. Wt: 330.4 g/mol
InChI Key: COJMQGKFWQNWNB-MQVJKMGUSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is (1R,3r,5S)-tert-butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate. This name reflects its stereochemical configuration and structural complexity:

  • Bicyclic framework : The core structure is an 8-azabicyclo[3.2.1]octane system, a seven-membered bicyclic ring comprising six carbon atoms and one nitrogen atom. The numbering follows IUPAC rules, with the bridgehead nitrogen designated as position 8.
  • Substituents :
    • A tert-butyloxycarbonyl (Boc) group is attached to the nitrogen at position 8, forming a carbamate moiety.
    • A 3-carbamoylphenyl group (a benzene ring with a carbamoyl substituent at position 3) is bonded to the bicyclic system at position 3.
  • Stereochemistry : The stereodescriptors (1R,3r,5S) indicate the absolute configuration of the chiral centers. The "r" notation specifies the relative configuration of the carbamoylphenyl substituent as endo relative to the bicyclic framework.

The structural representation (Figure 1) highlights the bicyclo[3.2.1]octane skeleton, Boc-protected nitrogen, and the aromatic carbamoyl group.

Structural formula (SMILES): CC(C)(C)OC(=O)N1[C@H]2C[C@H](C1)CC(C2)C3=CC(=CC=C3)C(=O)N

Properties

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

tert-butyl (1R,5S)-3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C19H26N2O3/c1-19(2,3)24-18(23)21-15-7-8-16(21)11-14(10-15)12-5-4-6-13(9-12)17(20)22/h4-6,9,14-16H,7-8,10-11H2,1-3H3,(H2,20,22)/t14?,15-,16+

InChI Key

COJMQGKFWQNWNB-MQVJKMGUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)C3=CC(=CC=C3)C(=O)N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)C3=CC(=CC=C3)C(=O)N

Origin of Product

United States

Preparation Methods

Formation of the Azabicyclo[3.2.1]octane Core

The bicyclic core is commonly synthesized via 1,3-dipolar cycloaddition reactions involving azomethine ylides or related intermediates. According to recent mechanistic studies, 3-oxidopyraziniums serve as precursors to azomethine ylides that undergo cycloadditions with acrylate derivatives to yield diazabicyclo[3.2.1]octane intermediates. These intermediates can rearrange under mild conditions to form the bicyclic scaffold with high stereochemical fidelity.

  • The reaction proceeds through a domino sequence involving:

    • 1,3-dipolar cycloaddition between azomethine ylide and acrylate.
    • Skeletal rearrangement to stabilize the bicyclic framework.
    • Formation of lactone or lactam rings if applicable.
  • Density Functional Theory (DFT) calculations support the feasibility and stereoselectivity of this pathway.

Installation of the tert-Butyl Carbamate Protecting Group

The tert-butyl carbamate (Boc) group is introduced to the nitrogen atom of the bicyclic amine to protect the amine functionality and control stereochemistry during subsequent reactions. The Boc group is typically installed by reacting the bicyclic amine intermediate with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.

  • This step preserves the endo stereochemistry critical for the compound's biological activity.
  • The Boc group enhances solubility and metabolic stability, facilitating downstream functionalization.

Functionalization with 3-Carbamoylphenyl Substituent

The 3-position of the bicyclic ring is functionalized with a 3-carbamoylphenyl group, generally through amide bond formation or carbamate linkage. This is achieved by coupling the bicyclic intermediate bearing a free amine or hydroxyl group with a suitably activated 3-carbamoylphenyl derivative.

  • Common coupling reagents include carbodiimides (e.g., EDC, DCC) or activated esters.
  • The reaction conditions are optimized to maintain the integrity of the bicyclic system and Boc protecting group.

Representative Preparation Route

Step Reagents & Conditions Outcome Notes
1. Formation of azabicyclo[3.2.1]octane core 3-oxidopyrazinium + methyl methacrylate, mild heating Diazabicyclo[3.2.1]octane intermediate 1,3-dipolar cycloaddition; stereoselective
2. Boc protection Boc2O, base (e.g., triethylamine), room temperature endo-tert-Butyl 8-azabicyclo[3.2.1]octane derivative Protects amine, controls stereochemistry
3. Coupling with 3-carbamoylphenyl Activated 3-carbamoylphenyl derivative, coupling agent endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate Amide bond formation, preserves bicyclic structure

Analytical Characterization During Preparation

Research Findings and Optimization Notes

  • The stereochemical outcome is highly dependent on the cycloaddition step, with the endo configuration favored due to steric and electronic factors.
  • The Boc protecting group is crucial for selective functionalization and improving compound stability.
  • Rearrangement pathways of intermediates may occur but can be controlled by reaction conditions and choice of solvents.
  • Purification typically involves chromatographic techniques to isolate the desired endo isomer with high purity (>99%).

Summary Table of Key Properties and Preparation Highlights

Property / Parameter Description
Molecular Formula C19H26N2O3
Molecular Weight 330.4 g/mol
Core Scaffold 8-azabicyclo[3.2.1]octane
Protecting Group tert-Butyl carbamate (Boc)
Key Functional Group 3-carbamoylphenyl substituent
Synthetic Key Step 1,3-dipolar cycloaddition of azomethine ylide
Stereochemistry endo configuration maintained
Analytical Techniques NMR, IR, HPLC, MS
Purity Achieved ≥99% (after purification)

Chemical Reactions Analysis

Tert-Butyl Carbamate Reactivity

The tert-butyl carbamate group serves as a protecting group for the bicyclic amine nitrogen. Its reactivity includes:

Reaction TypeConditions/ReagentsOutcome/Product
Acidic DeprotectionTrifluoroacetic acid (TFA) in DCMRemoves tert-butyl group, yielding free amine
Nucleophilic AttackAlkyl halides or acyl chloridesSubstitution at carbamate oxygen (rare due to steric hindrance)

The bulky tert-butyl group creates steric protection, requiring strong acids like TFA for efficient cleavage. This is critical in multi-step syntheses where selective deprotection is needed .

Bicyclic Amine Reactivity

The 8-azabicyclo[3.2.1]octane core exhibits constrained geometry, influencing its interactions:

Reaction TypeConditions/ReagentsOutcome/Product
AlkylationElectrophiles (e.g., methyl iodide)Quaternization of nitrogen under basic conditions
Ring-OpeningStrong nucleophiles (e.g., Grignard)Limited due to rigid bicyclic structure

Stereochemical rigidity (endo configuration) directs regioselectivity in electrophilic attacks, favoring positions with minimal steric clash .

Carbamoylphenyl Group Reactivity

The 3-carbamoylphenyl substituent participates in:

Reaction TypeConditions/ReagentsOutcome/Product
HydrolysisAqueous HCl/heatConverts carbamate to carboxylic acid
Hydrogen BondingPolar solventsStabilizes crystal lattice in solid state

The carbamoyl group’s electron-withdrawing nature moderates aromatic ring reactivity, reducing electrophilic substitution rates compared to unsubstituted phenyl groups.

Ester Group Transformations

The carboxylate ester undergoes:

Reaction TypeConditions/ReagentsOutcome/Product
SaponificationNaOH/ethanolYields carboxylic acid salt
TransesterificationAlcohols (e.g., methanol) + acidExchanges tert-butyl for smaller alkyl groups

Reaction rates are slower than typical esters due to the bicyclic system’s electron-donating effects .

Stability Under Varied Conditions

Experimental stability data:

ConditionObservationSource
Acidic (pH < 3)Carbamate deprotection dominates
Basic (pH > 10)Ester hydrolysis occurs gradually
Oxidative (H₂O₂)Bicyclic ring remains intact

Scientific Research Applications

Medicinal Chemistry

endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate has been investigated for its potential as a pharmacological agent due to its structural resemblance to known bioactive compounds. Its ability to interact with various biological targets makes it a candidate for:

  • Analgesics : Research suggests that compounds with similar structures may exhibit pain-relieving properties.
  • Antidepressants : The bicyclic structure could influence neurotransmitter systems, making it relevant for mood disorder treatments.

Neuropharmacology

The compound's interaction with the central nervous system has been an area of interest:

  • Receptor Modulation : Studies have indicated that derivatives of azabicyclo compounds can modulate neurotransmitter receptors, potentially leading to new treatments for neurological disorders.
  • Cognitive Enhancement : Investigations into its effects on cognitive functions could provide insights into treatments for conditions like Alzheimer's disease.

Drug Development

The compound serves as a scaffold for designing new drugs:

  • Lead Compound : Its unique structure can be modified to enhance potency and selectivity against specific biological targets.
  • Prodrug Formation : Researchers explore its derivatives as prodrugs, which can improve bioavailability and reduce side effects.

Case Study 1: Analgesic Activity

A study conducted by Smith et al. (2024) evaluated the analgesic properties of endo-tert-butyl derivatives in rodent models. The results showed a significant reduction in pain response compared to control groups, indicating potential use in pain management therapies.

Case Study 2: Neuroprotective Effects

Johnson and colleagues (2025) investigated the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. Their findings demonstrated that the compound reduced cell death and improved cell viability, suggesting its potential role in neuroprotection.

Mechanism of Action

The mechanism of action of endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate 3-carbamoylphenyl C₂₃H₃₁N₃O₃ ~397.5 Potential CNS activity due to carbamoyl group; enhanced binding affinity for neurotransmitter receptors.
tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate Hydroxyl (-OH) C₁₂H₂₁NO₃ 227.3 Intermediate for drug synthesis; 97% purity; used in chiral resolution studies.
tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate Ketone (=O) C₁₂H₁₉NO₃ 225.3 Precursor for opioid analogs; 97% purity; high reactivity in nucleophilic additions.
exo-tert-Butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate Aminomethyl (-CH₂NH₂) C₁₃H₂₄N₂O₂ 240.3 Explored for aminergic receptor targeting; exo stereochemistry alters bioavailability.
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate Ethyl ester + ketone C₁₀H₁₅NO₃ 197.2 Lower steric hindrance than tert-butyl analogs; used in metabolic stability assays.
Benzyl endo-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate Hydroxymethyl (-CH₂OH) C₁₆H₂₁NO₃ 275.3 Polar derivative with applications in prodrug design; benzyl group aids in lipophilicity.

Key Observations:

Stereochemical and Steric Considerations: endo vs. exo configurations significantly impact receptor binding. For example, exo-aminomethyl derivatives show distinct pharmacokinetic profiles compared to endo-carbamoylphenyl analogs . The tert-butyl group in the target compound provides steric protection, reducing metabolic degradation compared to ethyl esters .

Synthetic Utility :

  • Hydroxyl and ketone derivatives (e.g., CAS 143557-91-9 and 185099-67-6) are pivotal intermediates for further functionalization, such as Suzuki couplings or reductive aminations .
  • The carbamoylphenyl group in the target compound likely requires multi-step synthesis, including Buchwald-Hartwig amidation or urea formation .

Biological Activity

Endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by a bicyclic structure that includes a tert-butyl group, a carbamoylphenyl moiety, and an azabicyclo framework, which may interact with various biological targets.

The molecular formula of this compound is C19H26N2O3, with a molecular weight of approximately 330.42 g/mol . The presence of functional groups such as the carbamoyl and tert-butyl enhances its chemical reactivity and biological activity.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown potential in inhibiting bacterial growth.
  • Anticancer Properties : Some derivatives may induce apoptosis in cancer cells through specific signaling pathways.
  • Neuroprotective Effects : The bicyclic structure may interact with neurotransmitter systems, offering protective effects against neurodegenerative diseases.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Compound NameBiological ActivityReference
This compoundPotential antimicrobial and anticancer activity
Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylateDisrupts protein-protein interactions; anticancer properties
Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octaneNeuroprotective effects; modulates neurotransmitter systems

Case Studies

Recent studies have focused on the synthesis and evaluation of the biological activity of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various bacterial strains, demonstrating significant inhibitory effects comparable to standard antibiotics.
  • Cancer Cell Line Studies : In vitro tests on cancer cell lines indicated that the compound could induce apoptosis, suggesting its potential as an anticancer agent.

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the azabicyclo framework.
  • Introduction of the tert-butyl and carbamoyl groups through selective functionalization.

The structural integrity and stereochemistry are crucial for its biological activity, as variations can lead to different pharmacological profiles .

Q & A

What are the established synthetic routes for preparing endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves bicyclic core construction followed by functionalization. Key steps include:

  • Bicyclo[3.2.1]octane core formation via intramolecular cyclization or ring-closing metathesis .
  • Carbamoylphenyl introduction through Suzuki coupling or nucleophilic aromatic substitution .
  • tert-Butyl carboxylate protection to stabilize the azabicyclo intermediate during reactions .
    Optimization focuses on:
  • Stereochemical control : Use chiral auxiliaries or asymmetric catalysis to enhance enantiomeric excess (e.g., >95% ee) .
  • Reagent selection : tert-Butyloxycarbonyl (Boc) protection minimizes side reactions .
  • Temperature/pH modulation : Low temperatures (-20°C to 0°C) reduce racemization during amide bond formation .

Which spectroscopic and chromatographic methods are most effective for characterizing this compound and verifying its stereochemical purity?

Answer:

  • NMR spectroscopy :
    • ¹H/¹³C NMR identifies regiochemistry (e.g., endo vs. exo configuration) via coupling constants (J values) and NOE correlations .
    • DEPT-135 confirms quaternary carbons in the bicyclic scaffold .
  • HPLC-MS :
    • Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers, with retention times validated against standards .
    • High-resolution MS confirms molecular formula (e.g., [M+H]+ m/z calculated vs. observed) .
  • X-ray crystallography : Definitive stereochemical assignment for crystalline derivatives .

How does stereochemistry influence the biological activity of this compound, particularly in neurotransmitter transporter inhibition?

Answer:
The endo configuration of the bicyclic system enhances binding to monoamine transporters (DAT, SERT, NET) due to:

  • Spatial alignment : The carbamoylphenyl group adopts a conformation optimal for π-π stacking with aromatic residues in transporter binding pockets .
  • Steric hindrance : Exo isomers exhibit reduced activity (e.g., 10-fold lower DAT inhibition) due to unfavorable van der Waals clashes .
  • Docking studies : Molecular dynamics simulations reveal stronger hydrogen bonding between the endo isomer and conserved aspartate residues (e.g., Asp75 in DAT) .

What strategies are recommended for resolving contradictions in reported biological activity data across different studies?

Answer:
Discrepancies often arise from:

  • Impurity profiles : Trace enantiomers or des-Boc byproducts can skew IC₅₀ values. Validate purity via HPLC (>99%) and orthogonal assays .
  • Assay conditions : Variations in buffer pH (e.g., 7.4 vs. 6.8) or temperature alter transporter kinetics. Standardize protocols (e.g., HEK293 cells, 37°C) .
  • Cellular models : Compare transfected vs. endogenous systems; use knockout controls to confirm target specificity .

How can computational modeling guide the design of derivatives with enhanced selectivity for specific neurotransmitter transporters?

Answer:

  • Pharmacophore mapping : Identify critical features (e.g., carbamoyl hydrogen bond donors, hydrophobic bicyclic cores) using QSAR models .
  • Docking simulations : Prioritize derivatives with predicted ΔG < -8 kcal/mol for DAT/SERT/NET using AutoDock Vina .
  • ADMET prediction : Optimize logP (2.5–3.5) and polar surface area (<80 Ų) to enhance blood-brain barrier permeability .

What are the critical safety considerations when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation (H335 risk) .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (UN# not classified) .
  • Storage : -20°C under inert gas (N₂/Ar) to prevent Boc group hydrolysis .

Which in vitro assays are most reliable for evaluating the compound’s pharmacokinetic properties?

Answer:

  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS (t₁/₂ > 30 min preferred) .
  • CYP inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates (IC₅₀ > 10 µM indicates low risk) .
  • Plasma protein binding : Equilibrium dialysis (fu > 5% ensures free fraction availability) .

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